molecular formula C5H4N4O2 B1601399 Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate CAS No. 60034-39-1

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B1601399
CAS No.: 60034-39-1
M. Wt: 152.11 g/mol
InChI Key: CGPVEEVEFLWDLC-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) iodide in the presence of a base such as sodium ascorbate . The reaction conditions are generally mild, and the process is highly regioselective, yielding the desired triazole product in high purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. For example, copper-on-charcoal can be used as a heterogeneous catalyst in a continuous flow reactor to produce 1H-1,2,3-triazoles with high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of triazole derivatives with reduced functional groups.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
  • 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
  • 1H-1,2,3-Triazole-5-carboxylic acid, methyl ester

Comparison: Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the cyano group at the 5-position, which can significantly influence its reactivity and biological activity. Compared to other triazole derivatives, this compound may exhibit enhanced stability and specific binding properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 5-cyano-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPVEEVEFLWDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530903
Record name Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60034-39-1
Record name Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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